

Application Notes and Protocols for AZ194 In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving **AZ194**, a first-in-class, orally active inhibitor of the Collapsin Response Mediator Protein 2 (CRMP2)-Ubc9 interaction. **AZ194** also acts as an inhibitor of the voltage-gated sodium channel NaV1.7.[1] By blocking the SUMOylation of CRMP2, **AZ194** selectively reduces the amount of surface-expressed NaV1.7, leading to antinociceptive effects in rodent models of neuropathic pain.[1]

Data Presentation

The following tables are structured to present quantitative data from in vivo studies with **AZ194**. Please note that while the experimental models and methodologies are described in the public domain, specific quantitative data from **AZ194** studies are not consistently available in publicly accessible sources. The tables below are templates to be populated with data from specific studies.

Table 1: Effect of Oral **AZ194** Administration on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Rat Model



Treatment Group	N	Baseline Paw Withdrawal Threshold (g)	Post-CCI Paw Withdrawal Threshold (g)	Paw Withdrawal Threshold after AZ194 Treatment (g)	% Reversal of Mechanical Allodynia
Sham	Data not publicly available	Data not publicly available	Data not publicly available	N/A	
CCI + Vehicle	Data not publicly available	Data not publicly available	Data not publicly available	0%	
CCI + AZ194 (2 mg/kg)	Data not publicly available	Data not publicly available	Data not publicly available	Calculate based on data	
CCI + AZ194 (10 mg/kg)	Data not publicly available	Data not publicly available	Data not publicly available	Calculate based on data	

Table 2: Effect of Oral **AZ194** Administration on Pain-Aversive Behavior in the Mechanical Conflict-Avoidance Task in CCI Rats

Treatment Group	N	Baseline Latency to Cross (s)	Post-CCI Latency to Cross (s)	Latency to Cross after AZ194 Treatment (s)
Sham	Data not publicly available	Data not publicly available	Data not publicly available	
CCI + Vehicle	Data not publicly available	Data not publicly available	Data not publicly available	
CCI + AZ194 (Specify Dose)	Data not publicly available	Data not publicly available	Data not publicly available	



Experimental Protocols Animal Models of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.[2]

- Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).
- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- · Surgical Procedure:
 - Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
 - Carefully dissect the nerve from the surrounding connective tissue.
 - Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
 - Close the muscle and skin layers with sutures.
- Post-operative Care: Administer analgesics as per institutional guidelines for post-operative pain management. Monitor the animals for signs of distress or infection.
- Sham Control: Perform the same surgical procedure, including exposing the sciatic nerve, but do not place the ligatures.

The SNI model is another robust model of neuropathic pain that results in a more localized and persistent mechanical hypersensitivity.[3][4]

- Animal Strain: Male C57BL/6 mice or Sprague-Dawley rats.
- Anesthesia: Anesthetize the animal as described for the CCI model.
- Surgical Procedure:



- Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
- Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
 A small section of the distal nerve stump should be removed to prevent regeneration.
- Ensure that the sural nerve is not stretched or touched during the procedure.
- Close the muscle and skin layers.
- Sham Control: Expose the sciatic nerve and its branches without performing any ligation or transection.

Behavioral Testing for Neuropathic Pain

This test measures the paw withdrawal threshold in response to a mechanical stimulus. The "up-down" method is a commonly used paradigm.[5][6][7]

- Apparatus: A set of calibrated von Frey filaments.
- Procedure:
 - Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
 - Begin testing with a mid-range filament (e.g., 2.0 g for rats).
 - Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
 - A positive response is a sharp withdrawal or flinching of the paw.
 - Based on the response, the next filament is chosen using the up-down method: if there is a response, the next weaker filament is used; if there is no response, the next stronger filament is used.
 - The pattern of responses is used to calculate the 50% paw withdrawal threshold.



This operant test assesses the motivational and affective dimensions of pain by creating a conflict between avoiding an aversive environment and a noxious stimulus.[1][8][9][10]

- Apparatus: A three-chambered apparatus consisting of a brightly lit start chamber, a middle chamber with a floor of adjustable height nociceptive probes, and a dark goal chamber.
- Procedure:
 - Habituate the animals to the apparatus by allowing them to explore it freely with the probes retracted.
 - During testing, place the animal in the brightly lit start chamber.
 - After a short acclimatization period, open the door to the probe chamber.
 - The animal has the choice to remain in the aversive bright chamber or cross the nociceptive probes to enter the preferred dark chamber.
 - Record the latency to cross the probe field. Increased latency is indicative of painavoidance behavior.

AZ194 Formulation and Administration

AZ194 is an orally active compound. The following are example protocols for preparing **AZ194** for administration.

- Protocol 1 (Aqueous Formulation):
 - Dissolve AZ194 in 10% DMSO.
 - Add 40% PEG300.
 - Add 5% Tween-80.
 - Bring to the final volume with saline (45%). Solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[1]
- Protocol 2 (Oil-based Formulation):



- Dissolve AZ194 in 10% DMSO.
- Bring to the final volume with corn oil (90%). Solubility in this vehicle is reported to be ≥
 2.5 mg/mL.[1]
- Administration: Administer the prepared AZ194 solution orally via gavage at the desired doses (e.g., 2 and 10 mg/kg). For intraperitoneal injection, a suitable vehicle should be used.

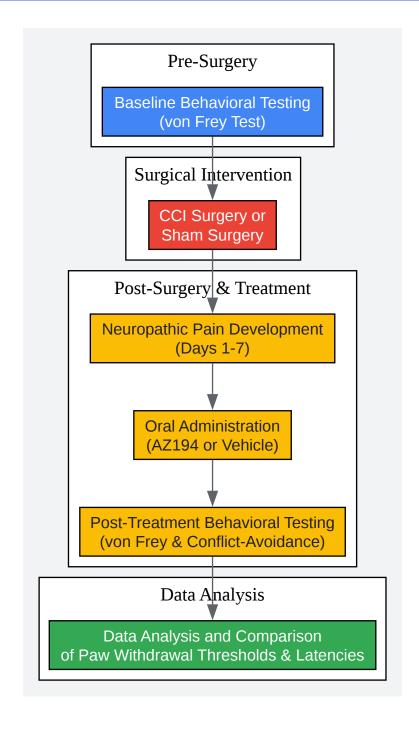
Signaling Pathway and Experimental Workflow Diagrams



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Caption: AZ194 Mechanism of Action.





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Caption: Experimental Workflow for **AZ194** in CCI Model.

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